
2-(2-fluorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H24FN3O2S and its molecular weight is 377.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-fluorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide, also known as Y300-0644, is a synthetic compound with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 357.43 g/mol |
Molecular Formula | C20H24FN3O2 |
LogP | 2.3525 |
Polar Surface Area | 38.953 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
The presence of a fluorophenoxy group and a piperazine moiety contributes to its unique biological properties, potentially influencing its interaction with various biological targets.
Anticonvulsant Activity
Research indicates that derivatives of the acetamide class, including those similar to Y300-0644, exhibit anticonvulsant properties. A study involving the synthesis of various N-phenyl-2-(4-methylpiperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity in animal models, particularly in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) tests .
The study highlighted that compounds with higher lipophilicity showed delayed onset of action but prolonged effects, suggesting a relationship between the compound's physicochemical properties and its pharmacological efficacy .
The mechanism by which Y300-0644 exerts its biological effects may involve modulation of neurotransmitter systems or direct interaction with ion channels. Specifically, it is hypothesized that compounds in this class may inhibit neuronal voltage-sensitive sodium channels, which are crucial for the propagation of action potentials in neurons . This inhibition could lead to reduced excitability and seizure activity.
Study 1: Anticonvulsant Efficacy
In a comparative study assessing various derivatives for their anticonvulsant efficacy, Y300-0644 was evaluated alongside other compounds in MES and PTZ models. The results indicated that while it exhibited some protective effects against seizures, the potency was generally lower than that of established antiepileptic drugs like phenytoin .
Study 2: Pharmacokinetics and Toxicity
Further investigations into the pharmacokinetics of Y300-0644 revealed important insights regarding its absorption and distribution within biological systems. The compound demonstrated favorable pharmacokinetic profiles, with adequate bioavailability in tested animal models. However, acute toxicity assessments using the rotarod test indicated that some derivatives could induce neurological side effects at higher doses .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds provides context for understanding the unique attributes of Y300-0644:
Compound Name | Anticonvulsant Activity | Lipophilicity (LogP) |
---|---|---|
Y300-0644 | Moderate | 2.3525 |
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | High | 3.0 |
2-(4-chloro-2-fluorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | Low | 1.5 |
This table illustrates how variations in structure influence biological activity and lipophilicity, which are critical factors in drug design.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide may act as inhibitors of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer progression. HIF-1α inhibitors have shown promise in reducing tumor growth and enhancing the efficacy of existing therapies .
Neurological Disorders
The compound's structural components suggest potential activity in treating neurological disorders. For instance, derivatives containing piperazine moieties have been associated with anticonvulsant properties, likely due to their interaction with benzodiazepine receptors . This opens avenues for further exploration in epilepsy and anxiety treatments.
Inflammatory Diseases
Recent studies have highlighted the role of compounds targeting G protein-coupled receptors (GPCRs) in inflammation. The specific design of this compound could lead to the development of anti-inflammatory agents that modulate GPCR pathways, potentially benefiting conditions like asthma and arthritis .
Case Study 1: HIF-1α Inhibition
A study demonstrated that a similar compound effectively inhibited HIF-1α activity in vitro, leading to decreased proliferation of cancer cells under hypoxic conditions. The findings suggested that modifications to the piperazine ring could enhance potency and selectivity against cancer cell lines.
Case Study 2: Anticonvulsant Screening
In a series of tests involving various derivatives of fluorophenoxy compounds, one derivative exhibited significant anticonvulsant activity in both the pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The results indicated that the mechanism might involve modulation of GABAergic transmission, warranting further investigation into the specific effects of the piperazine component .
Data Tables
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c1-22-7-9-23(10-8-22)17(15-6-11-26-14-15)12-21-19(24)13-25-18-5-3-2-4-16(18)20/h2-6,11,14,17H,7-10,12-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFXVCYSLLUSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.